Potency Ranking vs. Analogs A, B, D
In the original 2004 discovery screen that identified the Cardiogenol family, Cardiogenol C was the most potent inducer of cardiomyogenesis among its four structural analogs (A, B, C, and D). [1] This conclusion is based on the comparative efficacy of inducing myosin heavy chain (MHC) expression in mouse embryonic stem cells (mESCs). [1]
| Evidence Dimension | Efficiency of cardiomyocyte induction (% MHC-positive cells) |
|---|---|
| Target Compound Data | Up to 55% of cells were MHC-positive after 7 days of culture. |
| Comparator Or Baseline | Cardiogenol A, B, and D (structural analogs). |
| Quantified Difference | Not explicitly quantified for all analogs, but Cardiogenol C was designated the 'most potent' and the smallest molecule in the series, producing the highest observed differentiation efficiency. The study notes that current techniques at the time produced myocytes at a prevalence of only about 5%. |
| Conditions | Mouse embryonic stem cells (mESCs) cultured for 7 days in the presence of the compound. MHC expression measured as a marker for cardiac myocyte differentiation. |
Why This Matters
This evidence establishes Cardiogenol C as the lead compound from its chemical class, providing a clear, data-backed justification for its selection over its less potent congeners for achieving maximal cardiomyocyte yield.
- [1] Wu, X., Ding, S., Ding, Q., Gray, N. S., & Schultz, P. G. (2004). Small molecules that induce cardiomyogenesis in embryonic stem cells. Journal of the American Chemical Society, 126(6), 1590-1591. View Source
